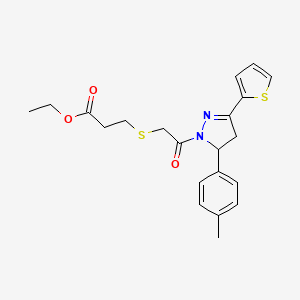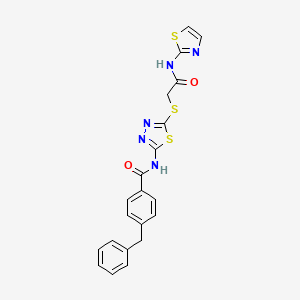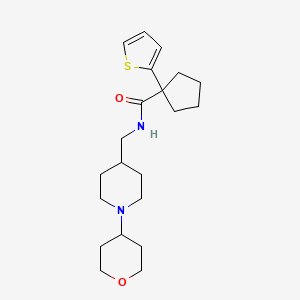![molecular formula C25H24ClN3O4S B2990137 6-isopropyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216560-75-6](/img/structure/B2990137.png)
6-isopropyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of molecules known as 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives . These compounds are known for their diverse biological and interesting pharmacological activities .
Synthesis Analysis
Two series of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives were synthesized . The synthesis involved a three-step synthetic sequence starting from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core .Molecular Structure Analysis
The molecular structure of these compounds is complex, with a chromene core and various substituent groups .Chemical Reactions Analysis
The key step in the synthesis of these compounds is a highly regioselective intermolecular Diels–Alder cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on the specific substituent groups. Some compounds in this class have demonstrated excellent fluorescence properties .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Studies on similar chemical structures have focused on synthesizing various derivatives to explore their potential biological activities. For instance, research on antiallergic agents has led to the synthesis of compounds with significant antiallergic activity, highlighting the importance of substituents at specific positions for activity enhancement. This type of research indicates that structural analogs of the compound could have promising biological activities, possibly including antiallergic effects (Nohara et al., 1985). Additionally, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems suggests a broad interest in exploring the chemistry and potential applications of thienopyridine derivatives (Bakhite et al., 2005).
Biological Activity
The structure-related research also sheds light on potential biological activities. For example, the synthesis of compounds that undergo intramolecular reactions to produce fused 1,3-cyclohexadiene systems opens avenues for creating polycyclic compounds, potentially useful in developing new pharmacological agents (Noguchi et al., 1986). Similarly, the exploration of bromination and diazo-coupling of pyridinethiones for synthesizing compounds with valuable biological activities highlights the relevance of chemical modifications in discovering new bioactive molecules (Youssef et al., 2012).
Methodological Advancements
Moreover, studies on the modification of pyridine-3-carboxamide and the synthesis of dihydrobenzo[h]quinolines demonstrate methodological advancements in synthesizing and modifying heterocyclic compounds, potentially applicable to the compound (Tada & Yokoi, 1989), (Pratap & Ram, 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S.ClH/c1-13(2)28-10-9-16-20(12-28)33-24(21(16)22(26)29)27-23(30)18-11-17-15-6-4-3-5-14(15)7-8-19(17)32-25(18)31;/h3-8,11,13H,9-10,12H2,1-2H3,(H2,26,29)(H,27,30);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAPPUWYZBUSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2990055.png)
![8-(tert-butyl)-3-(4-(pyridin-4-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2990056.png)
![N-[4-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]phenyl]acetamide](/img/structure/B2990057.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2990059.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2990062.png)
![(4-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2990063.png)
![2-(2-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2990065.png)

![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B2990070.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2990074.png)
![4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2990075.png)
